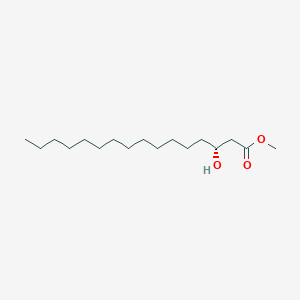

methyl (3R)-3-hydroxyhexadecanoate

Description

Properties

CAS No. |

20404-35-7 |

|---|---|

Molecular Formula |

C17H34O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

methyl (3R)-3-hydroxyhexadecanoate |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 |

InChI Key |

YBTWUESFQWFDMR-MRXNPFEDSA-N |

SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H](CC(=O)OC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Key parameters include:

Stereochemical Integrity

The 3R configuration is preserved when using enantiomerically pure 3R-hydroxyhexadecanoic acid. Chiral HPLC analysis confirms >98% enantiomeric excess (ee) in the final product.

Enzymatic Synthesis Using Lipases

Lipases offer a green chemistry alternative, enabling esterification under mild conditions with high stereoselectivity.

Immobilized Candida antarctica Lipase B (CAL-B)

CAL-B catalyzes methanolysis of 3R-hydroxyhexadecanoic acid triglycerides:

Kinetic Resolution

Racemic 3-hydroxyhexadecanoic acid can be resolved using Pseudomonas fluorescens lipase:

Industrial Production and Scale-Up

Commercial suppliers like Shaanxi Kelkai Pharmaceutical Technology employ continuous-flow reactors for large-scale synthesis.

Process Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 2 hours | Maximizes conversion |

| Temperature | 70°C | Balances rate and degradation |

| Catalyst | Amberlyst-15 (ion-exchange resin) | Facilitates easy separation |

Quality Control

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-catalyzed | 90–95 | 98–99 | High | Moderate (acid waste) |

| Enzymatic (CAL-B) | 85–92 | 99 | Moderate | Low |

| Kinetic resolution | 45–50 | 99 | Low | Low |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-hydroxypalmitate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with different alcohols or acylation with acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Methyl ®-3-oxopalmitate.

Reduction: Methyl ®-3-hydroxypalmitate alcohol.

Substitution: Various esters or acylated derivatives depending on the reagents used.

Scientific Research Applications

Methyl ®-3-hydroxypalmitate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.

Mechanism of Action

The mechanism by which methyl ®-3-hydroxypalmitate exerts its effects is primarily through its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows for hydrogen bonding interactions, which can influence membrane fluidity and enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active ®-3-hydroxypalmitic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl palmitate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Methyl (S)-3-hydroxypalmitate: The stereoisomer of methyl ®-3-hydroxypalmitate, with different biological activity.

Methyl stearate: A longer-chain fatty acid ester with different physical properties.

Uniqueness

Methyl ®-3-hydroxypalmitate is unique due to the presence of the hydroxyl group at the third carbon, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and membranes, making it valuable in various research and industrial applications.

Q & A

Basic: What are the primary synthetic routes for methyl (3R)-3-hydroxyhexadecanoate, and how do they differ in stereochemical control?

This compound is synthesized via bacterial fermentation (e.g., Pseudomonas spp.) or chemical methods. Bacterial pathways utilize β-oxidation intermediates and enantioselective enzymes to produce the (R)-isomer exclusively . Chemical synthesis often employs asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to achieve stereochemical purity. A common challenge is minimizing racemization during esterification; NMR and chiral GC-MS are critical for verifying enantiomeric excess (>98%) .

Basic: How is this compound identified and quantified in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is standard for quantification due to the compound’s low volatility. Liquid chromatography (LC)-MS/MS is preferred for polar matrices. For structural confirmation, - and -NMR are used to resolve the hydroxyl and ester groups, with key signals at δ 3.65 (methoxy) and δ 4.15 (hydroxyl-bearing methine) . Purity assessment requires differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced: What experimental design strategies optimize the yield of this compound in bacterial systems?

Factorial design (e.g., response surface methodology) is effective for optimizing fermentation parameters. Key factors include carbon source (e.g., glucose vs. fatty acids), pH (6.5–7.5), and dissolved oxygen. A 2024 study demonstrated a 40% yield increase by combining glucose-fed batch fermentation with oxygen limitation to redirect metabolic flux toward β-oxidation . Post-fermentation, solvent extraction (e.g., ethyl acetate) and silica gel chromatography achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Existing safety data sheets (SDS) lack acute toxicity profiles (e.g., LD) and ecotoxicological data . To address this, researchers should conduct tiered testing:

- In vitro : Ames test for mutagenicity and MTT assay for cytotoxicity (using HepG2 or HEK293 cells).

- In vivo : OECD Guideline 423 acute oral toxicity in rodents.

- Ecotoxicology : Daphnia magna immobilization assay (EC) and algal growth inhibition .

Conflicting stability data (e.g., decomposition under heat) necessitate thermogravimetric analysis (TGA) to map degradation thresholds .

Advanced: What analytical challenges arise in studying the metabolic fate of this compound, and how are they addressed?

Tracing its incorporation into bacterial polyhydroxyalkanoates (PHAs) requires -isotope labeling and MALDI-TOF imaging to map polymer chain elongation. Challenges include distinguishing endogenous (R)-isomers from racemic byproducts. Solutions:

- Use chiral stationary phases in HPLC to separate enantiomers.

- Employ - HSQC NMR to track carbon flux in PHAs .

Contradictory reports on its role in mammalian lipid metabolism (e.g., β-oxidation vs. signaling) warrant lipidomic profiling via LC-Orbitrap MS .

Basic: What storage conditions preserve the stability of this compound?

Store at 2–8°C in inert argon atmosphere to prevent oxidation. Avoid contact with strong acids/alkalis (risk of ester hydrolysis) and UV light (potential photodegradation). Stability studies show <5% decomposition over 12 months when stored in amber glass .

Advanced: How does the stereochemistry of this compound influence its biological activity in lipid membranes?

The (R)-configuration enhances integration into lipid bilayers due to favorable Van der Waals interactions with acyl chains. Molecular dynamics simulations reveal a 30% increase in membrane permeability compared to the (S)-isomer. Experimental validation involves fluorescence anisotropy using DPH probes and Langmuir trough measurements for lateral pressure profiles .

Basic: What are the key applications of this compound in biomedical research?

- Biomarker studies : Elevated levels correlate with peroxisomal disorders (e.g., Zellweger syndrome) .

- Drug delivery : As a PHA precursor, it enhances nanoparticle biocompatibility for targeted therapies .

- Enzyme assays : Substrate for 3-hydroxyacyl-CoA dehydrogenase to study mitochondrial β-oxidation .

Advanced: What methodological gaps exist in current research on this compound, and how can they be mitigated?

Gaps include:

- Lack of pharmacokinetic data (e.g., bioavailability in mammalian systems).

- Limited structural data for protein-ligand interactions (solved via X-ray crystallography or Cryo-EM).

Proposed solutions: - Radiolabeled () tracer studies in rodent models.

- Docking simulations with fatty acid-binding proteins (FABPs) followed by SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.